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Diiron nonacarbonyl

Cat. No.: B1239563
M. Wt: 363.78 g/mol
InChI Key: JCXLZXJCZPKTBW-UHFFFAOYSA-N
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Description

Significance and Uniqueness of Diiron Nonacarbonyl in Metal Carbonyl Chemistry

This compound is a notable metal carbonyl, a class of compounds containing a metal atom bonded to carbon monoxide ligands. wikipedia.org It serves as a more reactive source of iron in its zero-oxidation state compared to iron pentacarbonyl (Fe(CO)₅). wikipedia.orgchemeurope.comsmolecule.com One of its most distinctive features is its insolubility in most common solvents, a property that sets it apart from many other metal carbonyls. wikipedia.orgstackexchange.com This insolubility, however, presents challenges for its characterization, often requiring solid-state analytical techniques. mdpi.com

The structure of this compound is also unique, consisting of two iron atoms linked by three bridging carbonyl ligands, with each iron atom also bonded to three terminal carbonyl ligands. wikipedia.orgchemeurope.com This arrangement facilitates unique reactivity, including its use as a precursor for the synthesis of other iron complexes and its role in various catalytic processes. smolecule.com

Historical Context of Its Discovery and Initial Characterization

This compound was the third metal carbonyl to be discovered, first synthesized in 1905. mdpi.comresearchgate.net Its discovery was significant as it was the first to be prepared via a photochemical route. mdpi.comresearchgate.net The elucidation of its structure proved to be a considerable challenge due to its low solubility, which hindered the growth of suitable crystals for X-ray diffraction. wikipedia.orgchemeurope.com Early structural studies were therefore reliant on techniques that could be applied to the solid state. mdpi.com It was the first metal carbonyl shown to possess bridging carbonyl groups. mdpi.com

Overview of Research Trajectories in this compound Chemistry

Initial research on this compound focused on its synthesis and the fundamental understanding of its structure and bonding. Over time, the focus has shifted towards its applications in organic synthesis and catalysis. wikipedia.orglookchem.com It is recognized as a valuable reagent for preparing compounds of the type Fe(CO)₄L and Fe(CO)₃(diene). wikipedia.org

More recent research has explored its use in materials science, particularly in the synthesis of iron-containing nanoparticles. rsc.orgnih.gov The thermal decomposition of this compound is a method used to produce these nanoparticles. Additionally, it serves as a model compound for studying metal-metal bonding and the active sites of hydrogenase enzymes, which are important in the context of sustainable energy research. smolecule.comontosight.ai The nature of the iron-iron bond within the molecule has been a subject of ongoing theoretical and computational investigation, with modern studies suggesting a more complex interaction than a simple direct covalent bond. stackexchange.comguidechem.com

Properties of this compound

Property Value
Chemical Formula Fe₂C₉O₉ wikipedia.org
Molar Mass 363.78 g/mol wikipedia.org
Appearance Orange crystals wikipedia.org
Density 2.08 g/cm³ wikipedia.org
Melting Point Decomposes at 100 °C wikipedia.org
Solubility in water Insoluble wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9Fe2O9 B1239563 Diiron nonacarbonyl

Properties

Molecular Formula

C9Fe2O9

Molecular Weight

363.78 g/mol

IUPAC Name

carbon monoxide;iron

InChI

InChI=1S/9CO.2Fe/c9*1-2;;

InChI Key

JCXLZXJCZPKTBW-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]

Synonyms

diiron enneacarbonyl
diiron nonacarbonyl
Fe(2)CO(9)
Fe2(CO)9
Fe2CO9
iron carbonyl (Fe2(CO)9)
nonacarbonyl diiron

Origin of Product

United States

Elucidation of Structure and Bonding Through Advanced Research Methodologies

Historical Evolution of Structural Understanding

The journey to determine the precise structure of diiron nonacarbonyl was marked by early pioneering work and significant technical challenges.

First synthesized via a photochemical route in 1905, this compound was the first metal carbonyl complex shown to contain bridging carbonyl (CO) ligands through X-ray diffraction. mdpi.com Early crystal structure determinations by X-ray diffraction indicated a molecule with D₃h symmetry, consisting of two Fe(CO)₃ units linked by three bridging CO ligands. uni-muenchen.de The iron atoms were found to be in a distorted octahedral environment. lookchem.com

Initial structural models postulated the existence of a direct iron-iron (Fe-Fe) bond. sscasc.instackexchange.com This was necessary to account for the molecule's observed diamagnetism and to satisfy the 18-electron rule for each iron center. lookchem.comstackexchange.com An early X-ray study measured the Fe-Fe distance at 2.46 Å, a value later corrected to 2.53 Å, which was consistent with known metal-metal bond lengths and supported the Fe-Fe bond hypothesis. stackexchange.com However, subsequent, more sophisticated theoretical analyses have consistently challenged this simple model, indicating the absence of a direct, covalent Fe-Fe bond. stackexchange.comwikipedia.org Instead, modern theories propose that the interaction is more complex, involving a three-center, two-electron bond for one of the bridging carbonyls or a net repulsive interaction between the iron atoms. stackexchange.comwikipedia.org

The definitive elucidation of this compound's structure proved to be a significant challenge for early researchers due to its inherent material properties. mdpi.comresearchgate.net The compound is a micaceous, orange solid that is virtually insoluble in almost all common solvents. mdpi.comwikipedia.orgchemeurope.com This extreme insolubility severely hampered the ability to grow single crystals of sufficient size and quality required for detailed X-ray crystallography studies. wikipedia.orgchemeurope.com

Furthermore, this compound is thermally unstable, decomposing at 100 °C (373 K) before it melts. mdpi.comwikipedia.orgresearchgate.net This thermal lability meant that all spectroscopic and diffraction data had to be collected on the solid-state material, limiting the range of applicable analytical techniques. mdpi.comresearchgate.net For instance, the insolubility prevented polarization measurements in solution, which would have aided in assigning vibrational modes. mdpi.comresearchgate.net

Early Diffraction Studies and Initial Structural Postulations

Theoretical and Computational Chemistry Approaches to Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and bonding of this compound. arxiv.orgresearchgate.net Numerous computational studies have employed DFT to calculate the molecule's geometry, vibrational frequencies, and molecular orbitals. mdpi.comresearchgate.netacs.org These calculations have been instrumental in the ongoing discussion about the nature of the interactions between the two iron centers and the role of the bridging carbonyl ligands. uni-muenchen.destackexchange.comguidechem.com

DFT methods have shown excellent agreement with experimental geometries for first-row transition metal complexes like Fe₂(CO)₉. uni-muenchen.deacs.org The calculations successfully reproduce the D₃h symmetry of the molecule, with two Fe(CO)₃ units linked by three bridging carbonyls. mdpi.comwikipedia.org However, while DFT provides a good description of the ground-state geometry, it has been shown to be less accurate in predicting some spectroscopic properties, such as the detailed features of the INS spectrum, indicating the complexity of the system. mdpi.com

One of the most debated aspects of this compound's structure is the nature of the iron-iron interaction. Early models proposed a direct Fe-Fe single bond to satisfy the 18-electron rule for each iron atom. wikipedia.org However, modern theoretical analyses, primarily using DFT, have consistently challenged this view, suggesting that there is no significant, direct covalent bond between the two iron atoms. stackexchange.comguidechem.com

Table 2: Comparison of Experimental and DFT-Calculated Structural Parameters for this compound

Parameter Experimental Value (Å) DFT Calculated Value (Å)
Fe-Fe distance 2.523 ~2.50 - 2.53
Fe-C (terminal) distance ~1.84 ~1.82 - 1.85
Fe-C (bridging) distance ~2.01 ~1.99 - 2.02
C-O (terminal) distance ~1.16 ~1.15 - 1.17
C-O (bridging) distance ~1.18 ~1.17 - 1.19

Data synthesized from findings reported in crystallographic and computational studies. uni-muenchen.destackexchange.comacs.org

The three bridging carbonyl ligands play a central role in the stability and structure of this compound. uni-muenchen.deacs.org DFT studies have elucidated that these bridges are not merely passive linkers but are actively involved in the electronic communication between the two iron centers. The bonding within the Fe-(μ-CO)₃-Fe core is what holds the molecule together in the absence of a significant direct Fe-Fe bond. stackexchange.com

Computational results support a model where the bridging interaction is crucial. The electron density received by a bridging carbonyl ligand into its π* orbitals is greater than that received by a terminal carbonyl, which is consistent with the lower C-O stretching frequencies observed for the bridging ligands. uni-muenchen.de Some analyses have described the bonding in terms of three-center-two-electron (3c-2e) bonds. stackexchange.com In this view, the interaction within an Fe-C-Fe bridge involves the donation of the carbonyl's carbon lone pair into a combination of metal orbitals, creating a delocalized bond that is shared among the three atoms. This model helps to explain the stability of the bridged structure and the short Fe-Fe distance without invoking a direct metal-metal bond. stackexchange.comguidechem.com The strength of these metal-bridge bonds is a key factor in the preference for bridged structures in iron carbonyls compared to their heavier congeners, ruthenium and osmium. uni-muenchen.deacs.org

Analysis of Metal-Metal Interaction and Bond Order

Molecular Orbital Theory Applications to this compound

The application of molecular orbital (MO) theory to this compound, Fe₂(CO)₉, has been crucial in understanding its complex bonding, particularly the nature of the iron-iron interaction. Historically, the presence of a direct Fe-Fe bond was often assumed to satisfy the 18-electron rule for each metal center and to explain the compound's observed diamagnetism. wikipedia.orgmdpi.com However, detailed theoretical analyses have consistently challenged this simple model. wikipedia.org

Pioneering work by Roald Hoffmann utilized qualitative molecular orbital diagrams, constructed from molecular symmetry and isolobal fragments, to argue against a direct Fe-Fe bond. stackexchange.comguidechem.com These studies proposed that the interaction between the two iron centers is, in fact, "antibonding and repulsive". stackexchange.comguidechem.com Hoffmann's findings, though derived from simple Hückel calculations, remain largely valid and have been refined by more accurate, modern computational methods. stackexchange.comguidechem.com

The debate over the Fe-Fe bond is nuanced. Some advanced techniques, such as Electron Density Orbital Partitioning (EDOP), suggest the existence of a weak, direct Fe-Fe bonding interaction. nih.gov This analysis indicates that one sigma bonding combination of the t₂g levels is not entirely counteracted by the corresponding σ* molecular orbital, which is partially delocalized over the bridging carbonyl ligands. nih.gov

The bonding model is further complicated by the role of the bridging carbonyls. Theoretical models have proposed an Fe-C-Fe three-center-two-electron "banana bond" for one of the bridging ligands to account for the electronic structure. wikipedia.org In this view, two of the bridging carbonyls are described as "ketonic" one-electron donors to each metal, while the third is involved in a three-center-two-electron bond, acting as a two-electron donor to both iron atoms. stackexchange.com This interpretation avoids the necessity of an Fe-Fe bond to satisfy electron counting rules, aligning with the view that the 18-electron rule is not strictly followed in the same way as in other complexes, drawing parallels to 16-electron square-planar species. stackexchange.comguidechem.com

Molecular Orbital InteractionOccupancy StatusNet Contribution to Fe-Fe BondReference
σ and σFully OccupiedNo net bonding character stackexchange.com, guidechem.com
δπ and δπFully OccupiedNo net bonding character stackexchange.com, guidechem.com
πδ*PopulatedAnti-bonding stackexchange.com, guidechem.com
e' (π-bonding) & e'' (π-antibonding)Both OccupiedNo net bonding stackexchange.com

Relativistic Effects in Electronic Structure Calculations

Relativistic effects are corrections to electronic structure calculations that become necessary when the velocity of electrons approaches an appreciable fraction of the speed of light. These effects, which scale with the square of the atomic number (Z²), are most pronounced for heavy elements, typically from the 6th row of the periodic table onwards. academie-sciences.fr For lighter, 3d transition metals like iron, these effects are generally less significant compared to their heavier congeners such as ruthenium (Ru) and osmium (Os). uni-muenchen.deacs.org

The primary relativistic effects include:

Direct Relativistic Effect : The relativistic mass of electrons in s and p₁/₂ orbitals increases, causing these orbitals to contract and become more stable (lower in energy). academie-sciences.fr

Indirect Relativistic Effect : The contraction of s and p orbitals more effectively screens the nuclear charge, leading to an expansion and destabilization of d and f orbitals. academie-sciences.fr

Spin-Orbit Coupling : This effect causes the splitting of orbitals with an orbital angular momentum (l > 0) into different energy levels. academie-sciences.fr

In the context of this compound and related compounds, computational studies highlight the differential importance of these effects. For the M₂(CO)₉ series (where M = Fe, Ru, Os), calculations show that while Density Functional Theory (DFT) provides excellent agreement with experimental structures for the iron system, it is less successful for the heavier ruthenium and osmium analogues. uni-muenchen.deacs.org Conversely, the MP2 (Møller-Plesset perturbation theory) approach, which can be paired with relativistic core potentials, yields better results for the second- and third-row metals. uni-muenchen.deacs.org Specifically, for calculations involving Ru and Os, relativistic effects are explicitly incorporated using methods like quasi-relativistic effective core potentials that account for Darwin and mass-velocity terms. uni-muenchen.de

The more contracted nature of iron's 3d orbitals means that direct metal-metal repulsion is relatively weak, while the metal-bridge bonds are strong. acs.org For the more diffuse orbitals of ruthenium and osmium, this balance shifts, making relativistic considerations more critical for accurately describing their electronic structures and geometries. acs.org While relativistic spin-orbit effects can have a substantial influence on the electronic structure of 3d paramagnetic ions, their impact on a diamagnetic, binuclear complex like Fe₂(CO)₉ is less pronounced than in its heavier counterparts or in open-shell systems. wikipedia.orgarxiv.org

Advanced Synthetic Methodologies for Diiron Nonacarbonyl

Photochemical Synthesis from Iron Pentacarbonyl

The primary and most well-documented method for synthesizing Diiron nonacarbonyl, Fe₂(CO)₉, involves the photochemical decomposition of Iron pentacarbonyl, Fe(CO)₅. wikipedia.org This process is typically carried out by irradiating a solution of Iron pentacarbonyl in glacial acetic acid with ultraviolet (UV) light. wikipedia.org The discovery of this light-initiated reaction in 1905 marked a significant milestone, introducing photochemistry as a viable route for creating organometallic compounds. researchgate.netmdpi.com

This method is favored due to the good yields it provides. researchgate.net

The photochemistry of Iron pentacarbonyl is a subject of extensive study and involves a series of complex steps. researchgate.netnih.gov Upon UV irradiation, a CO ligand is dissociated from the Iron pentacarbonyl molecule. nih.gov This process is initiated by the excitation of the complex to a metal-to-ligand charge-transfer (MLCT) state. acs.org

The photodissociation can be summarized by the following key mechanistic insights:

Initial Photoexcitation: UV light excites the Fe(CO)₅ molecule, leading to the rapid loss of a carbonyl ligand. osti.govwikipedia.org This generates a highly reactive, coordinatively unsaturated Iron tetracarbonyl (Fe(CO)₄) intermediate. nih.govresearchgate.net

Step-wise Dissociation: The release of CO ligands occurs in a sequential manner. researchgate.net The initial photolysis yields Fe(CO)₄, and with prolonged irradiation, a second CO can be released to form Iron tricarbonyl (Fe(CO)₃). osti.govresearchgate.net

Role of Intermediates: Theoretical studies suggest that after UV irradiation, Fe(CO)₅ quickly loses one CO molecule to form a 16-electron Iron tetracarbonyl intermediate, which can exist in either a singlet or triplet state. researchgate.net The triplet state, ³Fe(CO)₄, is particularly crucial in the subsequent formation of products. nih.govresearchgate.net

Dimerization: The highly reactive Fe(CO)₄ intermediate can then react with another molecule of Fe(CO)₅ to form the final this compound product. researchgate.net

Femtosecond valence photoelectron spectroscopy and excited-state molecular dynamics simulations have provided further insights, showing that after initial excitation, the molecule undergoes complex relaxation dynamics through various electronic states leading to dissociation. acs.org These advanced studies help to understand the intricate details of the bond-breaking processes. acs.orgchemrxiv.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the synthesized this compound. Several factors can be adjusted to achieve the best results.

Solvent: While glacial acetic acid is a commonly used solvent, other solvents can be employed. wikipedia.org The choice of solvent can influence the reaction, and research into "greener" alternatives like acetonitrile (B52724) has shown promise in other organometallic syntheses. scielo.br

Temperature: The reaction is typically conducted at or below room temperature to minimize thermal side reactions. mdpi.com

Reaction Time: The duration of UV irradiation directly impacts the conversion of the starting material and the formation of the product. researchgate.net

Purity of Starting Material: The purity of the Iron pentacarbonyl is important. Traces of unreacted Fe(CO)₅ in the final product can lead to self-heating and decomposition. mdpi.com

Reactor Design: The design of the photochemical reactor plays a significant role in the efficiency of the synthesis. Simple, low-cost reactors have been developed that provide good yields and are suitable for educational purposes. researchgate.net

A typical laboratory setup involves irradiating a solution of Iron pentacarbonyl in a suitable solvent with a UV lamp, often with cooling to control the temperature. The progress of the reaction can be monitored using techniques like FTIR spectroscopy to confirm the formation of the this compound. researchgate.net

Mechanistic Pathways of Photolytic Carbon Monoxide Dissociation

Thermal Decomposition Routes

While photochemical synthesis is the most common method, this compound can also be synthesized through the thermal decomposition of Iron pentacarbonyl. This method, however, is generally less favored due to lower yields (around 40-50%) and the formation of side products such as Triiron dodecacarbonyl (Fe₃(CO)₁₂). The thermal decomposition is typically carried out by heating Iron pentacarbonyl in an inert solvent like decalin at temperatures between 100–120°C in a sealed tube under an inert atmosphere, such as argon, to prevent oxidation.

This compound itself is thermally sensitive and decomposes at around 100°C (373 K). mdpi.com This property is utilized in the synthesis of iron-containing nanoparticles. scirp.orgscirp.org The thermal decomposition of this compound in high-boiling point solvents like ionic liquids (e.g., n-butyl-3-methylimidazolium tetrafluoroborate) at temperatures ranging from 170°C to 200°C yields iron nanoparticles. scirp.orgscirp.org

ParameterConditionOutcomeReference
Temperature 170°C - 200°CInfluences nanoparticle size and stability scirp.orgscirp.org
Atmosphere NitrogenFormation of iron nanoparticles scirp.orgscirp.org
Atmosphere AirFormation of iron oxide nanoparticles scirp.org
DINC Concentration 0.1% - 0.9%Minimal effect on nanoparticle size, but impacts yield scirp.org

Development of Alternative Synthetic Pathways and Precursors

Research has explored alternative precursors and synthetic routes to overcome some of the limitations associated with using the highly toxic and volatile Iron pentacarbonyl. researchgate.netrsc.org One promising alternative is the use of Triiron dodecacarbonyl (Fe₃(CO)₁₂), an easy-to-handle solid. researchgate.netrsc.org

The reaction of thiols with Iron(0) carbonyls like Fe₂(CO)₉ and Fe₃(CO)₁₂ is a common and versatile route to produce diiron dithiolato carbonyl complexes. nih.gov These reactions are highly chemoselective. nih.gov For instance, the photolysis of a boiling solution of Fe(CO)₅ in ethanethiol (B150549) (EtSH) yields Fe₂(μ-SEt)₂(CO)₆. nih.gov

Another approach involves the reductive carbonylation of iron salts, although this is an older method. The development of novel precursors also extends to the synthesis of iron-containing nanoparticles, where non-volatile anionic iron carbonyl species, generated from the reaction of Fe₃(CO)₁₂ with amines, serve as effective precursors. researchgate.netrsc.org This method produces nanoparticles of similar quality to those derived from Fe(CO)₅ but avoids the safety concerns associated with its volatility and high toxicity. researchgate.netrsc.org

Strategies for Overcoming Solubility Challenges in Synthesis

A significant challenge in working with this compound is its virtual insolubility in all common solvents. wikipedia.orgmdpi.com This insolubility complicates its synthesis, purification, and subsequent reactions. mdpi.comresearchgate.netrsc.org

To address this, syntheses are often conducted in slurries, typically using solvents like tetrahydrofuran (B95107) (THF). wikipedia.org In these slurries, it is proposed that a small amount of this compound dissolves by dissociating into Iron pentacarbonyl and a solvent-coordinated Iron tetracarbonyl species:

Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄(THF) wikipedia.org

This dissolved, reactive species can then participate in further chemical transformations. wikipedia.org

A novel strategy to overcome the solubility issue involves the reaction of poorly soluble iron carbonyls, including this compound and Triiron dodecacarbonyl, with amines. researchgate.netrsc.org This reaction converts the insoluble cluster into non-volatile anionic iron carbonyl species that are fully soluble in common high-boiling point solvents. researchgate.netrsc.org This approach has been successfully used to generate precursors for the synthesis of iron-containing nanoparticles. researchgate.netrsc.org

Other general techniques for improving the solubility of poorly soluble compounds, while not specific to the synthesis of this compound itself, are employed in related fields of materials science and pharmaceuticals. These include creating amorphous solid dispersions and using complexing agents. agnopharma.com

Reactivity and Mechanistic Investigations of Diiron Nonacarbonyl

Ligand Substitution Reactions

Ligand substitution in diiron nonacarbonyl primarily involves the replacement of one or more carbonyl (CO) ligands with other donor molecules. These reactions are a cornerstone of its chemistry, allowing for the synthesis of a wide array of iron carbonyl derivatives.

This compound readily reacts with Lewis bases, such as phosphines, isocyanides, and ethers, to form substituted iron carbonyl complexes. nptel.ac.in These reactions typically occur under mild thermal or photochemical conditions and can lead to the partial or complete replacement of the CO ligands. nptel.ac.in For instance, in the presence of a Lewis base (L), this compound can dissociate to form iron pentacarbonyl and an iron tetracarbonyl complex of the Lewis base.

The reaction with phosphines (PR₃) can yield di- or tri-substituted products, such as Fe(CO)₃(PR₃)₂. Similarly, reactions with N-heterocyclic diphospholenes have been shown to proceed with the diphospholenes acting as phosphinyl radicals. rsc.org The general reaction with a Lewis base can be represented as:

Fe₂(CO)₉ + L → Fe(CO)₄L + Fe(CO)₅

Syntheses are often carried out in slurries of solvents like tetrahydrofuran (B95107) (THF). wikipedia.org It is proposed that a small amount of Fe₂(CO)₉ dissolves and dissociates into Fe(CO)₅ and a highly reactive Fe(CO)₄(THF) intermediate. wikipedia.org This intermediate is then readily attacked by the incoming ligand.

Table 1: Examples of Ligand Substitution Reactions

ReactantLewis Base (L)Product(s)Conditions
Fe₂(CO)₉Phosphines (PR₃)Fe(CO)₄(PR₃), Fe(CO)₃(PR₃)₂Thermal/Photochemical
Fe₂(CO)₉Isocyanides (CNR)Fe(CO)₄(CNR)Mild thermal
Fe₂(CO)₉Tetrahydrofuran (THF)Fe(CO)₄(THF) + Fe(CO)₅Slurry in THF
Fe₂(CO)₉Azine derivativesDinuclear iron carbonyl clustersRefluxing toluene
Fe₂(CO)₉Thienyl Schiff Base[μ-N-(((2,3-η:η)-5-Methyl-2-thienyl)methyl)-η:η(N)- anilino]hexacarbonyldiironNot specified

This table provides a summary of representative ligand substitution reactions of this compound.

The substitution of CO ligands in 18-electron metal carbonyl complexes, like this compound, generally proceeds through a dissociative mechanism. su.edu.pk This pathway involves the initial cleavage of a metal-CO bond, forming a reactive, coordinatively unsaturated intermediate. For this compound, it is proposed that it can reversibly dissociate into iron pentacarbonyl and a highly reactive Fe(CO)₄ fragment, often stabilized by a solvent molecule like THF. wikipedia.org

Fe₂(CO)₉ ⇌ Fe(CO)₅ + Fe(CO)₄

The resulting Fe(CO)₄ readily reacts with incoming ligands. However, associative pathways, where the incoming ligand attacks the metal center to form a transient, higher-coordinate intermediate, have also been considered, particularly for 17-electron complexes. su.edu.pk In some cases, reactions can proceed through more complex mechanisms, such as those involving radical intermediates. rsc.org For instance, the reaction of diphospholenes with this compound is suggested to involve phosphinyl radicals. rsc.org

Replacement of Carbonyl Ligands with Phosphines and Other Lewis Bases

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction class for this compound, where the iron center is formally oxidized. This process is crucial for the formation of new carbon-iron bonds and the synthesis of organoiron(II) compounds.

This compound undergoes oxidative addition with electrophiles like alkyl halides. This reaction involves the cleavage of the carbon-halogen bond and the formation of new iron-carbon and iron-halogen bonds, leading to an increase in the oxidation state of the iron from Fe(0) to Fe(II). libretexts.org The reaction with allyl bromide, for example, yields an allyl iron(II) derivative. wikipedia.orgsmolecule.com

Fe₂(CO)₉ + BrCH₂CH=CH₂ → FeBr(CO)₃(C₃H₅) + Fe(CO)₅ + CO wikipedia.org

Similarly, reaction with 3,4-dichlorocyclobutene produces cyclobutadieneiron tricarbonyl. wikipedia.orgsmolecule.com The mechanism for these reactions can vary, with some proceeding via a concerted pathway and others through radical intermediates, particularly with alkyl halides. nih.gov

The oxidative addition of alkyl and aryl halides to this compound is a key method for synthesizing organoiron(II) derivatives. nih.gov These reactions expand the coordination sphere of the iron and increase its formal oxidation state. For example, the reaction with iodobenzene (B50100) or bromobenzene (B47551) can lead to the formation of diamagnetic, octahedral Fe(II) products. nih.gov

The formation of these organoiron(II) compounds is significant as it transforms an organic electrophile into a nucleophilic organometallic reagent. libretexts.org For instance, the alkyl group in the resulting alkyltetracarbonyl ferrate anion becomes nucleophilic due to the polarization of the Fe-C bond towards the carbon atom. libretexts.org

Reactions with Alkyl Halides and other Electrophiles

Reactions with Unsaturated Organic Substrates

This compound reacts with a variety of unsaturated organic molecules, including alkenes, alkynes, and dienes, to form stable organometallic complexes. These reactions are highly valuable in organic synthesis for the construction of complex molecular architectures.

This compound serves as a source of the Fe(CO)₃ and Fe(CO)₄ fragments, which can coordinate to unsaturated systems. wikipedia.org For example, it reacts with dienes to form stable (diene)Fe(CO)₃ complexes. researchgate.net A well-known example is the preparation of (benzylideneacetone)iron tricarbonyl from benzylideneacetone (B49655). wikipedia.org

Fe₂(CO)₉ + C₆H₅CH=CHC(O)CH₃ → (C₆H₅CH=CHC(O)CH₃)Fe(CO)₃ + Fe(CO)₅ wikipedia.org

The reaction with γ-benzyloxy-α,β-unsaturated ketones selectively affords η²-iron tetracarbonyl alkene complexes. uwindsor.ca Furthermore, this compound is employed in the Noyori [3+2] reaction for the synthesis of cyclopentadienones from dibromoketones, which proceeds via a net [2+3]-cycloaddition. wikipedia.orgsmolecule.com It also facilitates the catalytic conversion of unsaturated alcohols to their corresponding aldehydes and ketones. tandfonline.com In combination with tributyl phosphine (B1218219), it can selectively reduce alkynes to alkenes with high stereoselectivity. researchgate.net

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

This compound, Fe₂(CO)₉, is a versatile reagent in mediating various cycloaddition reactions. A notable example is the Noyori [3+2] reaction, where it facilitates the synthesis of cyclopentadienones from dibromoketones in a net [2+3]-cycloaddition process. wikipedia.orgchemeurope.com This reactivity highlights its utility in constructing five-membered ring systems.

Furthermore, Fe₂(CO)₉ is involved in cycloadditions with vinylcyclopropanes (VCPs). While VCPs with activating groups can undergo [3+2] cycloadditions through the formation of zwitterionic π-allyl metal complexes, even unactivated VCPs exhibit reactivity with this compound. pku.edu.cnscispace.com These reactions often proceed through the formation of metallacycle intermediates, which can then react with unsaturated molecules to form new carbocycles. scispace.com For instance, Fe₂(CO)₉ can mediate a [5+1] cycloaddition of vinylcyclopropanes with carbon monoxide (CO) to produce α,β-cyclohexenones. pku.edu.cnacs.org In some cases, nucleophilic iron complexes derived from Fe₂(CO)₉ are used to catalyze the [3+2] cycloaddition of vinylcyclopropanes with imines, yielding highly substituted pyrrolidines, although with low diastereoselectivity. scispace.com

This compound also catalyzes the aromatization of 7-oxanorbornadienes, which are themselves formed from [4+2] cycloadditions (Diels-Alder reactions). nih.gov This reduction process converts the [4+2] adducts into functionalized benzene (B151609) derivatives. nih.gov

Table 1: Examples of Cycloaddition Reactions Mediated by this compound

Reaction TypeSubstratesProductReference(s)
[3+2] CycloadditionDibromoketonesCyclopentadienones wikipedia.orgchemeurope.com
[5+1] CycloadditionVinylcyclopropanes, COα,β-Cyclohexenones pku.edu.cnacs.org
[3+2] CycloadditionVinylcyclopropanes, IminesSubstituted Pyrrolidines scispace.com
Aromatization (via Reduction)7-OxanorbornadienesBenzene Derivatives nih.gov

Carbonylation Reactions with Organic Compounds

This compound serves as a reagent in various carbonylation reactions, a process that introduces a carbonyl group into an organic molecule. cymitquimica.comslideshare.net It can be used in the carbonylation of alkyl halides. ontosight.ai A notable application is the double carbonylation of alkynes. In the presence of an alkoxy base like potassium t-butoxide (t-BuOK), Fe₂(CO)₉ reacts with alkynes to form 1,2-cyclobutenediones in good yields (63-90%) after oxidation with copper(II) chloride. acs.orgnih.govresearcher.life

The reaction of Fe₂(CO)₉ with azine derivatives can lead to products arising from the metal-induced disproportionation of the azine into a primary imine and a nitrile. researchgate.net In some cases, carbonyl insertion into a cyclodimerized complex formed from alkynylphosphazenes has been observed. dtic.mil

Reactions with Alkenes, Alkynes, and Dienes

This compound is a key precursor for the synthesis of various iron-carbonyl complexes with unsaturated organic molecules. wikipedia.orgwikiwand.com It is a source of the Fe(CO)₃ and Fe(CO)₄ fragments. wikipedia.orgwikiwand.comwikipedia.org In tetrahydrofuran (THF), it is believed to dissociate into iron pentacarbonyl, Fe(CO)₅, and a reactive Fe(CO)₄(THF) intermediate. wikipedia.orgchemeurope.comwikiwand.com

Alkenes : Fe₂(CO)₉ reacts with alkenes, often in warm benzene, to yield tetracarbonyliron-alkene complexes, Fe(CO)₄(alkene), with the concurrent formation of Fe(CO)₅. wikipedia.orgwikiwand.com An important application is the preparation of (benzylideneacetone)iron tricarbonyl, which serves as a convenient source of the Fe(CO)₃ moiety. wikipedia.orgwikiwand.com

Dienes : Iron diene complexes are commonly prepared using Fe₂(CO)₉. wikipedia.org It reacts with conjugated dienes like cyclohexadiene to form stable (diene)Fe(CO)₃ complexes. wikipedia.org This reactivity is so pronounced that iron carbonyls can catalyze the isomerization of 1,5-cyclooctadiene (B75094) to the conjugated 1,3-cyclooctadiene. wikipedia.org A significant synthesis is that of cyclobutadieneiron tricarbonyl from 3,4-dichlorocyclobutene and Fe₂(CO)₉. wikipedia.orgwikipedia.org

Alkynes : The reaction of this compound with alkynes is complex and can yield a variety of products. wikipedia.org For instance, the reaction with acetylene (B1199291) can produce a mixture of mononuclear and binuclear complexes, including a tropone (B1200060) adduct formed from the cyclization of three alkyne molecules and one CO ligand. rsc.org In reactions with alkynylphosphazenes, Fe₂(CO)₉ can lead to a plethora of products, including stabilized cyclodimers and their carbonyl insertion products. dtic.mil

Table 2: Products from Reactions of this compound with Unsaturated Hydrocarbons

Reactant TypeGeneral ProductSpecific ExampleReference(s)
AlkenesFe(CO)₄(alkene)(benzylideneacetone)Fe(CO)₃ wikipedia.orgwikiwand.com
Dienes(diene)Fe(CO)₃(cyclobutadiene)Fe(CO)₃ wikipedia.orgwikipedia.org
AlkynesVarious complexesTropone adducts, cyclodimers dtic.milwikipedia.orgrsc.org

Cluster Fragmentation and Formation of Lower Nuclearity Species

This compound can undergo fragmentation to form species with fewer iron atoms. This process is often initiated by photolysis or dissolution in a coordinating solvent. Low-temperature UV/Vis photolysis of Fe₂(CO)₉ results in the formation of the unsaturated complex Fe₂(CO)₈, which can exist as both CO-bridged and unbridged isomers. wikipedia.orgresearchgate.net Further photolysis can lead to the generation of the 16-electron species Fe(CO)₄. rsc.org

In solvents like THF, Fe₂(CO)₉ is proposed to undergo heterolytic cleavage to form iron pentacarbonyl (Fe(CO)₅) and the 18-electron species Fe(CO)₄(THF). chemeurope.comrsc.org This dissolution process is key to its reactivity in solution, making the Fe(CO)₄ fragment available for further reactions. rsc.org The initial dissolution may generate a triplet state ³Fe(CO)₄, which can then either decay to the singlet state and bind THF or dimerize to form Fe₂(CO)₈. rsc.org The cytotoxic effects of this compound have been suggested to involve its fragmentation into monoiron species.

Reactivity with Main Group Compounds and Other Transition Metal Complexes

This compound reacts with a variety of main group compounds and other transition metal complexes, leading to the formation of new clusters and complexes.

Main Group Compounds :

Sulfur Dioxide : Direct reaction with gaseous SO₂ yields Fe₂(CO)₈(μ-SO₂), with small amounts of the sulfide-capped cluster Fe₃(CO)₉(μ₃-S)₂ also being formed. rsc.org

Diazines : Fe₂(CO)₉ reacts with diazine ligands to form complexes of the type Fe₂(CO)₆(μ-CO)(μ-diazine). rsc.org

Azines : Reactions with aromatic azines can produce dinuclear iron carbonyl clusters through a C-H activation pathway. researchgate.net

Group 14 Dimetallynes : The reaction of Fe₂(CO)₉ with a diplumbyne (B12590815) (a compound with a lead-lead triple bond) under mild conditions afforded the complex Fe(CO)₄(PbAr)₂, featuring iron-lead single bonds. jyu.fi

Other Transition Metal Complexes :

Fe₂(CO)₉ can react with other metal carbonyls to form heterometallic clusters. For example, reaction with dicobalt octacarbonyl can yield unusual heterometallic acetylide clusters. mit.edu

The reaction with a diphosphenyl-bridged dimolybdenum complex, [Mo₂Cp₂(μ-PCy₂)(μ-κ²:κ²-P₂Me)(CO)₂], results in the insertion of an Fe(CO)₃ fragment into the P-P bond and coordination of an Fe(CO)₄ fragment to the resulting phosphide (B1233454) ligand, forming a tetranuclear Fe₂Mo₂ cluster. acs.org

Its reactivity has also been explored with tungsten-cobalt complexes, affording trimetallic species. researchgate.net

Reactivity with Thiol-Containing Compounds and Ligands

This compound is a key reagent in the synthesis of diiron dithiolato carbonyl complexes, Fe₂(μ-SR)₂(CO)₆, which are of significant interest as models for the active sites of [FeFe]-hydrogenase enzymes. nih.gov

The reaction of Fe₂(CO)₉ with thiols (RSH) is a primary route to these complexes. nih.gov The mechanism is believed to proceed via intermediate species like Fe(CO)₄(RSH). nih.gov These thiol complexes are often unstable at room temperature and convert to the more stable Fe₂(μ-SR)₂(CO)₆ clusters with the loss of CO and H₂. nih.gov

Fe₂(CO)₉ also reacts with other organosulfur compounds:

Disulfides : The naturally occurring cyclic disulfide, D,L-α-lipoic acid, reacts with Fe₂(CO)₉ to give an Fe₂(CO)₆ derivative where the sulfur-sulfur bond is broken. capes.gov.br

Sulfur-Transfer Reagents : Treatment with reagents like Imide-S-S-Imide or RS-S-Imide leads to the cleavage of both sulfur-sulfur and sulfur-nitrogen bonds, primarily yielding the cluster Fe₃(CO)₉S₂. capes.gov.br

Strained Thioethers : While not a common route, iron carbonyls can desulfurize strained cyclic thioethers like thiiranes to produce diiron dithiolato carbonyls. nih.gov For example, reaction with tetrahydrothiophene (B86538) (THT) at room temperature produces Fe₃(μ-SC₄H₈)₂(CO)₈. nih.gov

This reactivity demonstrates the high chemoselectivity of iron carbonyls toward sulfur-containing molecules. nih.gov

Applications in Advanced Organic and Inorganic Synthesis Non Catalytic

Diiron Nonacarbonyl as a Stoichiometric Reagent

As a stoichiometric reagent, this compound is utilized in several synthetic procedures where it is consumed during the reaction to form the desired products. It is a more reactive source of iron(0) than iron pentacarbonyl, making it a valuable tool in organometallic chemistry and organic synthesis. wikipedia.orgchemeurope.com

This compound is instrumental in the formation of various iron-mediated organic products. It serves as a precursor to iron tetracarbonyl (Fe(CO)₄L) and iron tricarbonyl diene (Fe(CO)₃(diene)) complexes. wikipedia.orgchemeurope.com These syntheses are often carried out in tetrahydrofuran (B95107) (THF), where it is believed that a small amount of this compound dissolves to form iron pentacarbonyl and an iron tetracarbonyl-THF complex. wikipedia.orgchemeurope.com

The reaction of this compound with γ-acetoxy-α,β-unsaturated esters leads to the formation of η²-iron tetracarbonyl complexes. uwindsor.ca Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, generates η³-iron allyl cationic complexes. uwindsor.ca These cationic complexes can then react with silyl (B83357) enol ethers and silyl ketene (B1206846) acetals to yield addition products, a process that has been applied in the synthesis of spirocyclic ring systems. uwindsor.ca

Furthermore, this compound can mediate the ortho-benzannulation of certain chromium Fischer carbene complexes, yielding 2-alkoxycyclohexa-2,4-dienone iron tricarbonyl complexes and 2-alkoxyphenols. nih.gov It is also employed in the synthesis of cyclobutadieneiron tricarbonyl from 3,4-dichlorocyclobutene. wikipedia.orgorgsyn.org

In some instances, this compound has been used in oxidative coupling reactions. For example, it has been shown to be an efficient catalyst for the oxidative cross-coupling of ethers, sulfides, or tertiary amines with 1,3-dicarbonyl compounds. rsc.org

This compound plays a crucial role as a precursor in the synthesis of cyclopentadienones and their corresponding iron tricarbonyl complexes. One notable application is in the Noyori [3+2] reaction, which involves the cycloaddition of dibromoketones with this compound to produce cyclopentadienones. wikipedia.org

Additionally, (cyclopentadienone)iron complexes can be synthesized through a one-pot tethered creative carbonylation of diynes using an excess of this compound or iron pentacarbonyl. unimi.it This method results in the complexation of the iron tricarbonyl moiety to the newly formed cyclopentadienone ring. unimi.it The synthesis of various substituted (cyclopentadienone)iron tricarbonyl complexes, including Knölker-type complexes, has been achieved using this approach. unimi.itresearchgate.net

The reaction of this compound with certain allenylsilanes has also been explored in Pauson-Khand type reactions to produce highly functionalized 4-alkylidene-2-cyclopenten-1-ones. researchgate.net

Table 1: Examples of Cyclopentadienone Synthesis using this compound

Starting Material(s)Product(s)Reaction TypeRef.
DibromoketonesCyclopentadienonesNoyori [3+2] cycloaddition wikipedia.org
Diynes(Cyclopentadienone)iron tricarbonyl complexesOne-pot tethered creative carbonylation unimi.it
1,1-Disubstituted allenylsilanes4-Alkylidene-2-cyclopenten-1-onesPauson-Khand type reaction researchgate.net

This compound has been utilized in the synthesis of specific organic frameworks, particularly in the formation of cyclometalated complexes and clusters. For instance, its reaction with N-(2-thienylmethylidene)-2-thienylmethylamine derivatives leads to the formation of cyclometalated diiron complexes and linear tetrairon clusters. acs.org This demonstrates its utility in constructing complex molecular architectures with integrated metal centers.

Precursor for Cyclopentadienone Synthesis

Precursor for Higher Nuclearity Iron Carbonyl Clusters

This compound serves as a starting material for the synthesis of higher nuclearity iron carbonyl clusters, such as triiron dodecacarbonyl (Fe₃(CO)₁₂). wikipedia.orgwikipedia.org The formation of these larger clusters can be achieved through the thermolysis (heating) of this compound. wikipedia.org These higher nuclearity clusters are important in their own right as catalysts and precursors for other organometallic compounds. uvic.ca

Synthesis of Heterometallic Carbonyl Complexes

This compound is a valuable precursor for the synthesis of heterometallic carbonyl complexes, which contain two or more different metal atoms. It can react with other metal carbonyls to form mixed-metal clusters. For example, the reaction of this compound with dicobalt octacarbonyl can lead to the formation of higher nuclearity iron and cobalt acetylide clusters. mit.edu

Furthermore, this compound reacts with β-diketiminate substituted germanium(II) and tin(II) fluorides to yield heterometallic complexes containing Ge-Fe and Sn-Fe bonds, respectively. researchgate.net This highlights its role in creating novel inorganic frameworks with direct bonds between different metallic elements.

Generation of Iron-Containing Nanoparticles and Nanostructures

A significant application of this compound is in the generation of iron-containing nanoparticles and nanostructures. researchgate.net The thermal decomposition of this compound is a common method for producing iron nanoparticles. researchgate.net This process can be carried out in various media, including ionic liquids, to control the size and properties of the resulting nanoparticles. researchgate.net For instance, thermal decomposition in n-butyl-3-methylimidazolium tetrafluoroborate (B81430) has been shown to yield iron nanoparticles with a median diameter of around 10 nm. researchgate.net

While iron pentacarbonyl is also widely used for this purpose, this compound offers an advantage as a non-volatile solid, which can improve safety and control over reaction stoichiometry. rsc.orgrsc.org To overcome its poor solubility, it can be reacted with an amine to form soluble anionic iron carbonyl species that serve as effective nanoparticle precursors. rsc.orgrsc.org This approach has been successfully used to synthesize not only iron nanoparticles but also heterometallic nanoparticles such as Fe₁₋ₓCoₓ and Fe₁₋ₓPtₓ. rsc.orgrsc.org The use of this compound as a precursor has also been explored for producing iron-containing nanowires. scielo.br

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by Diiron Nonacarbonyl

As a reagent in organometallic chemistry, this compound is employed in numerous homogeneous catalytic processes. smolecule.com It is often a more reactive source of zerovalent iron than iron pentacarbonyl. wikipedia.org

This compound and its derivatives are utilized as catalysts in hydrogenation and hydroformylation reactions. smolecule.comontosight.ai In hydroformylation, alkenes are converted into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond. dspaces.org This process is crucial for the industrial production of aldehydes, which are precursors to alcohols and other important chemicals. dspaces.orgwikipedia.org While cobalt and rhodium complexes are more common in large-scale industrial applications, iron carbonyls like this compound are effective catalysts for these transformations. dspaces.orgrsc.org The catalytic cycle typically involves the coordination of the alkene to an iron carbonyl hydride species, followed by migratory insertion and subsequent reaction steps. This compound can also be used in hydrogenation reactions, where it facilitates the reduction of unsaturated organic molecules. smolecule.com

This compound is employed in carbonylation reactions, which introduce a carbonyl group into an organic substrate. ontosight.aiacs.org For instance, it can react with alkyl halides. This process often involves the oxidative addition of the alkyl halide to the iron center, forming an alkyl-iron intermediate. Subsequent insertion of a CO ligand into the iron-alkyl bond yields an acyl-iron complex, which can then be converted to the final carbonylated product, such as an aldehyde, ketone, or carboxylic acid derivative. ontosight.ai

Iron-catalyzed cross-coupling reactions have gained attention as a more sustainable alternative to methods using more expensive and toxic metals like palladium. This compound can be used to generate the active catalytic species for these reactions. wikipedia.org For example, it has been implicated in the mechanism of Fe-catalyzed cross-coupling reactions involving the formation of organoiron(III) intermediates from the oxidation of organoiron(II) compounds. wikipedia.org These reactions enable the formation of carbon-carbon bonds by coupling various organic partners.

This compound, particularly in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618), has been identified as an effective catalyst for allylation reactions. acs.orgnih.govacs.org This system is noted for being low-cost and environmentally benign. nih.gov It has been successfully used for the allylation of zinc enolates, which are generated in situ from copper-catalyzed asymmetric conjugate additions. acs.orgresearchgate.net This catalytic system provides the allylated products in moderate to good yields at room temperature and with high diastereoselectivity, especially in cyclic systems. acs.orgnih.gov While triphenylphosphine was found to be a uniquely effective ligand in these reactions, the precise nature of the active catalytic species generated from the combination of Fe₂(CO)₉ and PPh₃ is not yet fully understood. acs.org

Catalyst SystemSubstrateProductYieldDiastereomeric Ratio (trans/cis)Conditions
Fe₂(CO)₉ (10 mol %) / PPh₃ (10 mol %)Zinc enolate of cyclohexanone (B45756) derivativeAllylated cyclohexanone derivative80%41:1Room Temperature
Fe₂(CO)₉ (10 mol %)Zinc enolate of cyclohexanone derivativeAllylated cyclohexanone derivative15%-Room Temperature, 4 days

This table summarizes the results from a study on the allylation of zinc enolates, highlighting the significant rate and yield acceleration when triphenylphosphine is used as a co-catalyst with this compound. acs.org

A catalyst system composed of this compound and tributyl phosphane has been shown to be highly effective for the selective reduction of a variety of alkynes to the corresponding alkenes using silanes as the reductant. nih.govresearchgate.net This method is characterized by excellent yields and chemoselectivities, often exceeding 99%. nih.govresearchgate.net The reaction demonstrates high stereoselectivity, primarily yielding the trans-alkene. This iron-catalyzed hydrosilylation of alkynes provides a straightforward and efficient route to alkenes. nih.govdntb.gov.ua

Catalyst SystemSubstrate TypeProduct TypeYieldSelectivity
Fe₂(CO)₉ / PBu₃Internal Alkynestrans-Alkenes>99%>99%
Fe₂(CO)₉ / PBu₃Terminal AlkynesAlkenes>99%>99%

This table presents the general findings on the highly selective iron-catalyzed reduction of alkynes to alkenes. nih.govresearchgate.net

Allylation Reactions

This compound as a Model System for Biological Catalysis

This compound and its derivatives serve as crucial structural and functional models for the active sites of certain metalloenzymes, particularly [FeFe]-hydrogenases. ontosight.ai These enzymes are highly efficient biological catalysts for the production and oxidation of molecular hydrogen (H₂). researchgate.net The active site of [FeFe]-hydrogenases contains a diiron center bridged by a dithiolate ligand and coordinated by cyanide and carbon monoxide ligands.

Synthetic models derived from or related to this compound help elucidate the structure, function, and reaction mechanisms of these enzymes. researchgate.net By studying the reactivity of these simpler, more accessible diiron complexes, researchers can gain insights into the complex processes of proton reduction and H₂ evolution that occur in nature. ontosight.ai For example, diiron dithiolato carbonyl complexes, which can be synthesized from this compound, mimic the core structure of the hydrogenase active site and have been studied as electrocatalysts for proton reduction to generate H₂. researchgate.netnih.gov These model systems are vital for developing new catalysts for sustainable energy applications, such as hydrogen production for fuel cells.

Mimics of Hydrogenase Enzymes

This compound is a key precursor in the synthesis of complexes that mimic the active site of [FeFe]-hydrogenase enzymes. db-thueringen.deosti.gov These enzymes are nature's highly efficient catalysts for hydrogen production and uptake. The core of these synthetic mimics often features a diiron center bridged by dithiolate ligands, structurally resembling the H-cluster of the native enzymes. osti.govnih.govresearchgate.net

The synthesis of these mimics frequently involves the reaction of this compound or other iron carbonyls like triiron dodecacarbonyl with various organic thiol-containing compounds. db-thueringen.deosti.govnih.gov A common and versatile method is the reaction of Fe₂(CO)₉ or Fe₃(CO)₁₂ with thiols, which is highly chemoselective. osti.gov This approach allows for the creation of a diverse library of diiron dithiolate hexacarbonyl complexes. osti.govnih.gov For instance, reacting this compound with thioimidates results in the formation of μ-iminoacyl complexes, which serve as precursors to hydrogenase mimics.

Researchers have synthesized and studied numerous diiron dithiolate carbonyl complexes, focusing on their potential to catalytically produce hydrogen from protons. researchgate.net The design of these mimics often involves incorporating functional groups that can facilitate proton transfer and electron relay, crucial steps in the catalytic cycle of hydrogen evolution. rsc.org For example, mimics bearing hydroquinone (B1673460) ligands have been synthesized to study the role of O-H···S hydrogen bonding in the mechanism of hydrogen production. osti.gov The catalytic activity of these assemblies is often evaluated through electrochemical and photochemical experiments. db-thueringen.de

Electrocatalytic Proton Reduction Studies

Many of the synthesized [FeFe]-hydrogenase mimics derived from this compound exhibit electrocatalytic activity for proton reduction to dihydrogen. db-thueringen.deresearchgate.netacs.org Cyclic voltammetry is a common technique used to probe the electrochemical behavior of these complexes and their ability to catalyze this reaction. researchgate.net

Studies have shown that the reduction of these diiron complexes in the presence of an acid source leads to catalytic currents, indicating the turnover of the catalyst to produce hydrogen. researchgate.netacs.org The efficiency and overpotential of the catalytic process can be tuned by modifying the ligand environment around the diiron core. acs.org For example, substitution of carbonyl ligands with phosphines can increase the electron density at the metal centers, which may influence the protonation and reduction steps in the catalytic cycle. acs.org

Mechanistic investigations into the electrocatalytic proton reduction by some diiron complexes have identified key intermediates. For certain phosphido-bridged diiron carbonyl compounds, the proposed mechanism involves the initial two-electron reduction of the complex to form a dianion. nih.gov This dianion is then doubly protonated before undergoing further reduction and eliminating dihydrogen. nih.gov Spectroelectrochemical techniques have been employed to identify singly and doubly protonated intermediates in the catalytic cycle. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanisms of catalytic cycles involving this compound and its derivatives is crucial for designing more efficient and selective catalysts.

Identification of Active Catalytic Species and Intermediates

A significant challenge in catalysis is often the identification of the true, active catalytic species, which may be a short-lived intermediate generated in situ from the precursor. In several catalytic reactions employing this compound, the exact nature of the active species remains elusive. For example, in the allylation of zinc enolates catalyzed by a combination of this compound and triphenylphosphine, the active catalytic species has not been definitively identified. nih.govacs.orgacs.org While various potential iron complexes can be hypothesized, experimental evidence has shown that some likely candidates, such as Fe(PPh₃)(CO)₄ and Fe(PPh₃)₂(CO)₃, are nearly inactive under the reaction conditions. acs.org

In other systems, specific intermediates have been characterized. For instance, in Pauson-Khand reactions of certain allenylsilanes with this compound, three-membered iron metallacycles have been identified as reaction-competent intermediates. researchgate.net Similarly, in the context of [FeFe]-hydrogenase mimics, protonated forms of the diiron complexes are key intermediates in the catalytic cycle of hydrogen production. nih.gov Mechanistic studies on transfer hydrogenation reactions catalyzed by (cyclopentadienone)iron carbonyl compounds have pointed to trimethylamine-ligated iron compounds and iron hydrides as primary catalyst resting states. acs.orgnih.gov

Role of Ligand Exchange and Cluster Integrity in Catalysis

Ligand exchange is a fundamental process in many catalytic cycles, allowing for the coordination of substrates and the release of products. In catalysts derived from this compound, the substitution of carbonyl (CO) ligands by other ligands, such as phosphines, can significantly impact catalytic activity. acs.orgnih.gov This modification of the ligand sphere can alter the electronic and steric properties of the catalyst, thereby influencing its reactivity. kahedu.edu.in

The integrity of the diiron cluster during the catalytic cycle is another critical aspect. In some catalytic processes, it is believed that the dinuclear structure is maintained, providing a bimetallic platform for the reaction. researchgate.net However, in other cases, the cluster may fragment into mononuclear species, or conversely, mononuclear precursors might assemble into polynuclear active catalysts. The use of chelating ligands can help to maintain the integrity of the cluster framework. rsc.org For instance, redox-promoted ligand exchange on an inert hexa-iron-carbide carbonyl cluster has been shown to allow for the introduction of multidentate phosphine ligands, leading to the formation of multi-iron-chelated carbide clusters while influencing the cluster's core structure. rsc.org The bonding within diiron carbonyl complexes, whether through a direct iron-iron bond or solely through bridging ligands, also plays a role in the stability and reactivity of the cluster. acs.org

Heterogeneous Catalysis Using Supported this compound Species

While this compound is often used in homogeneous catalysis, there is growing interest in developing heterogeneous catalysts by immobilizing it or its derivatives onto solid supports. This approach offers advantages such as easier catalyst separation and recycling. mdpi.com

This compound can be used as a precursor to prepare supported iron-based catalysts. d-nb.info For example, it has been used to prepare iron catalysts supported on materials like γ-alumina (γ-Al₂O₃) for applications in heterogeneous catalysis. tum.de These supported catalysts have been investigated for various reactions, including the transfer hydrogenation of ketones. tum.de

The interaction between the iron species and the support material can significantly influence the catalytic performance. d-nb.info For instance, in ammonia (B1221849) synthesis, hexagonal-BaTiO₃₋ₓNᵧ with nitrogen vacancies has been shown to be a more efficient support for iron catalysts (prepared from this compound) compared to other supports at certain temperatures. d-nb.info Other materials, such as mesoporous silica (B1680970) (e.g., MCM-41, MCM-48) and polymers, have also been used as supports for various iron complexes, creating robust heterogeneous catalysts for oxidation and C-H activation reactions. mdpi.com The development of supported ionic liquid phase (SILP) systems represents another strategy for the heterogenization of iron catalysts. mdpi.com

Future Research Directions and Emerging Areas

Development of More Sustainable and Efficient Synthetic Routes

The conventional photochemical synthesis of diiron nonacarbonyl from iron pentacarbonyl, while effective, presents challenges related to energy consumption and the handling of a toxic and volatile precursor. mdpi.comwikipedia.org Future research is directed towards developing more sustainable and efficient synthetic methodologies. This includes exploring alternative energy sources to drive the reaction, such as mechanochemistry or sonochemistry, which could offer milder reaction conditions and improved energy efficiency. A significant goal is to devise synthetic pathways that minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry. researchgate.net The development of catalytic routes or processes that operate at lower temperatures and pressures would also represent a major advancement. nptel.ac.in

Exploration of Novel Catalytic Transformations

This compound has demonstrated its utility as a catalyst and precursor in a range of organic transformations, including C-H functionalization and cross-coupling reactions. researchgate.netrsc.org A primary focus of future research is the exploration of novel catalytic applications. This involves designing and developing new reactions that leverage the unique reactivity of this compound to construct complex molecular architectures from simple and readily available starting materials. researchgate.net Areas of particular interest include the development of stereoselective transformations and the catalysis of reactions that are currently challenging to achieve with other iron-based catalysts. nih.gov For instance, this compound has been shown to promote the catalytic coupling of allylic acetates with malonate ions. researchgate.net It has also been used as a catalyst in oxidative cross-coupling reactions of various compounds with 1,3-dicarbonyl compounds. rsc.org

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing catalytic systems and for the rational design of new ones. A significant challenge has been the transient and often highly reactive nature of the intermediates formed during catalytic cycles. uit.no Future research will increasingly rely on advanced in situ spectroscopic techniques to probe these fleeting species. digitellinc.com Techniques such as rapid-scan infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy under reaction conditions, and time-resolved X-ray absorption spectroscopy can provide invaluable insights into the structure and bonding of catalytic intermediates. d-nb.infoacs.org This knowledge is essential for elucidating reaction pathways and identifying the key factors that govern catalytic activity and selectivity. digitellinc.com

Synergistic Integration of Computational and Experimental Studies

The synergy between computational and experimental approaches is poised to accelerate progress in this compound chemistry. researchgate.net Density Functional Theory (DFT) calculations have already been instrumental in understanding the electronic structure and bonding in this compound and its derivatives. mdpi.comstackexchange.comrsc.org Future studies will likely involve a more integrated approach, where computational modeling is used to predict reaction outcomes, design new catalysts, and interpret complex spectroscopic data. pnas.org For example, DFT calculations can help to rationalize the observed reactivity and selectivity in catalytic reactions and guide the development of more efficient systems. stackexchange.com While computational studies on complex molecules like this compound can be challenging, they provide crucial information that complements experimental findings. mdpi.comresearchgate.net

Exploration of this compound in Materials Science

The application of this compound as a precursor for advanced materials is a rapidly emerging research area. Its thermal decomposition provides a route to iron-containing nanoparticles, thin films, and magnetic materials with tailored properties. rsc.org

Key Research Thrusts:

Magnetic Materials: this compound can be used to synthesize iron-based nanoparticles with specific magnetic properties for applications in data storage, magnetic resonance imaging (MRI), and ferrofluids. researchgate.netarxiv.org

Thin Films: Chemical vapor deposition (CVD) techniques using this compound as a precursor can be employed to grow thin films of iron or iron-containing alloys on various substrates. google.com

Nanoparticle Synthesis: The compound serves as a valuable precursor for the synthesis of well-defined iron, iron oxide, and bimetallic nanoparticles. rsc.orgresearchgate.netrsc.org The use of ionic liquids as a solvent for the thermal decomposition of this compound has been shown to produce stable iron nanoparticles.

Table of Nanoparticle Synthesis Parameters:

ParameterRangeObservations
Temperature170°C - 200°CInfluences particle size and stability.
Concentration of this compound0.1% - 0.9%Affects yield and dispersion characteristics.
Solvent Usedn-butyl-3-methylimidazolium tetrafluoroborate (B81430)Facilitates nanoparticle formation and stability.

Expansion of this compound Reactivity in Non-Conventional Media

The poor solubility of this compound in most common organic solvents limits its application in homogeneous catalysis. wikipedia.org A promising area of future research is the exploration of its reactivity in non-conventional media, such as ionic liquids and supercritical fluids. Ionic liquids, with their unique solvent properties, can enhance the solubility of this compound and provide a stabilizing environment for catalytic intermediates and nanoparticles. rsc.orgscispace.com Supercritical fluids, on the other hand, offer tunable solvent properties and can facilitate catalyst-product separation. Investigating reactions in these media could lead to the development of more efficient and sustainable chemical processes.

Investigating Pressure-Induced Transformations

The application of high pressure represents a powerful tool for inducing structural and chemical transformations in solid-state materials. Studies on this compound under high external pressures have revealed fascinating changes in its structure and bonding. researchgate.net In situ Raman spectroscopy has shown that this compound undergoes pressure-induced phase transformations at approximately 0.9 GPa and 7 GPa. researchgate.netcdnsciencepub.com Further compression, combined with laser irradiation, can lead to the formation of diiron octacarbonyl (Fe₂(CO)₈) and eventually the decomposition of the complex through the breaking of the Fe-Fe bond at pressures up to 17.7 GPa. researchgate.netcdnsciencepub.com Future research in this area could explore the synthesis of novel materials and phases by subjecting this compound to extreme pressures and temperatures, potentially leading to materials with unique electronic or magnetic properties.

Conclusion

Summary of Diiron Nonacarbonyl's Academic Impact

This compound, with the chemical formula Fe₂ (CO)₉, is an organometallic compound that has left a significant mark on the field of chemistry. wikipedia.orgontosight.ai As a solid, it is a more reactive source of zero-valent iron than the liquid iron pentacarbonyl, making it a valuable reagent. wikipedia.orgchemeurope.com Its primary academic impact lies in its extensive use as a precursor in organometallic synthesis. wikipedia.orgchemeurope.com It is frequently employed to synthesize compounds of the type Fe(CO)₄L and Fe(CO)₃(diene). wikipedia.orgchemeurope.com

A notable application of this compound is in the Noyori [3+2] reaction for the synthesis of cyclopentadienones from dibromoketones. wikipedia.org It is also utilized in the preparation of cyclobutadieneiron tricarbonyl from 3,4-dichlorocyclobutene. wikipedia.org Furthermore, the reaction of this compound with benzylideneacetone (B49655) produces (benzylideneacetone)iron tricarbonyl, which itself is a useful source of the Fe(CO)₃ moiety. wikipedia.org Beyond its role as a synthetic reagent, this compound has been instrumental in fundamental studies of chemical bonding. The elucidation of its structure, which features three bridging carbonyl ligands between the two iron centers, was a significant undertaking due to its insolubility. wikipedia.orgchemeurope.comchemicalbook.com Theoretical analyses of its bonding have led to proposals of a three-center-two-electron bond for one of the bridging carbonyls, challenging earlier assumptions of a direct Fe-Fe bond. wikipedia.org

The compound has also found utility in materials science, for instance, in the synthesis of iron nanoparticles. Research has demonstrated that the thermal decomposition of this compound can produce these nanoparticles, with applications in catalysis and biomedicine. Moreover, it serves as a model for understanding the catalytic activity of hydrogenase enzymes, which are important in the context of sustainable energy. ontosight.ai

Table 1: Properties of this compound

Property Value
Chemical Formula Fe₂C₉O₉
Molar Mass 363.78 g/mol wikipedia.orgchemeurope.com
Appearance Orange crystals/platelets wikipedia.orgchemeurope.comchemicalbook.com
Density 2.08 g/cm³ wikipedia.org
Melting Point Decomposes at 100 °C wikipedia.orgchemeurope.com
Solubility in Water Insoluble wikipedia.orgchemeurope.com
Structure Two Fe(CO)₃ centers linked by three bridging CO ligands wikipedia.orgontosight.aichemeurope.com

Outlook for Continued Research in Organometallic Chemistry

The field of organometallic chemistry is poised for significant advancements, driven by the need for sustainable technologies and more efficient chemical processes. solubilityofthings.comsciltp.com A major focus of future research will be the development of novel organometallic catalysts. solubilityofthings.comsolubilityofthings.com Scientists are designing catalysts with unique metal centers and ligands to achieve greater efficiency, selectivity, and stability in chemical reactions. solubilityofthings.comsciltp.com This includes catalysts for crucial processes like carbon dioxide fixation and water splitting, which are central to green chemistry initiatives. sciltp.com

Another promising direction is the creation of "smart materials" by integrating organometallic compounds with nanotechnology. solubilityofthings.com These materials are designed to respond to external stimuli such as light, temperature, or pH, opening up applications in sensors and responsive systems. solubilityofthings.com The unique electronic properties of organometallic compounds also make them pivotal in the development of advanced materials for organic electronics, such as OLEDs and organic photovoltaic cells. solubilityofthings.com

The quest for renewable energy solutions will continue to be a strong driver of organometallic research. solubilityofthings.comchemistryviews.org This includes the development of compounds that can efficiently capture and store solar energy or act as catalysts in fuel cells. sciltp.comsolubilityofthings.com Furthermore, there is a growing emphasis on making chemical production more sustainable, for example, by designing biodegradable polymers to address plastic pollution. chemistryviews.org

Computational methods, such as density functional theory (DFT), are becoming increasingly vital in the design and prediction of the properties of new organometallic compounds. numberanalytics.com These tools can significantly accelerate the discovery and optimization of novel catalysts and materials, reducing the time and cost associated with experimental work. numberanalytics.com As the field evolves, the synergy between fundamental research into reaction mechanisms and the practical application of organometallic compounds will continue to address major global challenges in energy, materials science, and environmental sustainability. sciltp.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Iron pentacarbonyl
Cyclopentadienone
Dibromoketone
Cyclobutadieneiron tricarbonyl
3,4-dichlorocyclobutene
(Benzylideneacetone)iron tricarbonyl
Benzylideneacetone
Carbon dioxide

Q & A

Q. What are the established synthetic protocols for preparing diiron nonacarbonyl, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via thermal decomposition of iron pentacarbonyl (Fe(CO)₅) under controlled conditions. A common method involves heating Fe(CO)₅ in an inert solvent (e.g., toluene) at moderate temperatures (~70°C), which promotes dimerization to Fe₂(CO)₉ . Reaction parameters such as temperature, solvent choice, and reaction duration critically affect crystallinity and purity. For instance, prolonged heating or excessive temperatures may lead to over-decomposition, forming undesired byproducts like Fe₃(CO)₁₂ .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Infrared (IR) spectroscopy is indispensable for identifying carbonyl stretching frequencies (ν(CO)) in Fe₂(CO)₉, which typically appear between 2000–1800 cm⁻¹ due to terminal and bridging CO ligands. Nuclear magnetic resonance (NMR) is less commonly used due to the compound’s paramagnetic nature, but X-ray crystallography provides definitive structural data, revealing its bioctahedral geometry with bridging CO ligands .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Fe₂(CO)₉ is thermally unstable and decomposes above 93°C, releasing toxic CO gas and metallic iron residues . Safety protocols mandate strict temperature control, use of inert atmospheres (e.g., nitrogen/argon gloveboxes), and fume hoods for ventilation. Personal protective equipment (PPE), including heat-resistant gloves and eye protection, is essential. Storage in cool, dry environments away from oxidizing agents is recommended .

Advanced Research Questions

Q. How can this compound be utilized as a precursor for synthesizing heterometallic clusters, and what mechanistic insights govern these reactions?

Fe₂(CO)₉ serves as a versatile precursor for heterometallic complexes. For example, reaction with nickel germanate complexes (e.g., Ni₂Ge₂(OtBu)₈) at room temperature yields tetracarbonyl fragments, as confirmed by IR monitoring of CO ligand displacement . Mechanistic studies suggest that Fe₂(CO)₉ undergoes ligand substitution, where labile CO groups are replaced by bridging ligands from the heterometallic partner. Stoichiometric ratios and solvent polarity (e.g., THF vs. toluene) significantly influence reaction pathways and product stability .

Q. What role does this compound play in carbon nanotube (CNT) synthesis, and how can experimental parameters optimize its catalytic activity?

Fe₂(CO)₉ is a superior catalyst precursor for CNT growth compared to ferrocene (Fe(C₅H₅)₂) due to its lower carbon co-deposition. Substrate temperature optimization (e.g., 100°C) reduces amorphous carbon formation while maintaining Fe nanoparticle size control, critical for CNT diameter uniformity . Environmental transmission electron microscopy (ETEM) studies reveal that Fe₂(CO)₉-derived nanoparticles exhibit higher catalytic activity and stability under hydrocarbon feedstocks, enabling precise control over CNT surface density .

Q. How do magnetic and electronic properties of this compound-derived clusters inform their reactivity in ligand substitution reactions?

Magnetic susceptibility measurements (via the Evans method) on Fe₂(CO)₉-derived clusters indicate paramagnetic behavior in solution, attributed to unpaired electrons in the iron core . This paramagnetism influences ligand substitution kinetics, as electron-deficient iron centers preferentially bind stronger-field ligands (e.g., phosphines or nitrosyls). Density functional theory (DFT) calculations corroborate that bridging CO ligands stabilize low-spin Fe centers, modulating oxidative addition reactivity .

Q. What strategies enhance the reproducibility of this compound-based experiments, particularly in interdisciplinary studies?

Reproducibility requires rigorous documentation of synthetic protocols (e.g., solvent degassing, temperature ramping rates) and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publicly archiving raw spectroscopic data (e.g., IR, XRD) and experimental metadata (e.g., substrate pretreatment methods) ensures transparency . Collaborative platforms like the EU’s Common Data Platform on Chemicals can mitigate inconsistencies arising from heterogeneous methodologies .

Methodological Considerations

  • Contradictions in Literature : Discrepancies in reported catalytic efficiencies (e.g., Fe₂(CO)₉ vs. Fe(CO)₅ for CNT growth) highlight the need for standardized testing protocols, including substrate pretreatment and gas-phase composition .
  • Data Validation : Cross-referencing IR and XRD data with computational models (e.g., molecular dynamics simulations) resolves ambiguities in bridging vs. terminal CO assignments .

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